

A Comparative Guide to the Quantification of Elacestrant Using a Deuterated Internal Standard

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Compound of Interest

Compound Name: Elacestrant-d6

Cat. No.: B12378590

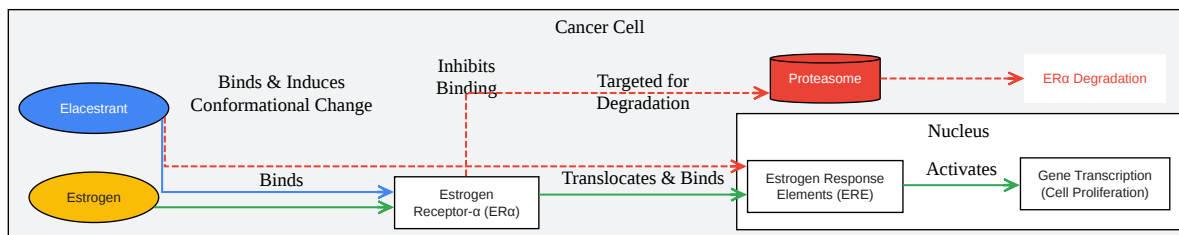
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of Elacestrant, a selective estrogen receptor degrader (SERD), utilizing a deuterated internal standard. The information presented herein is synthesized from publicly available research and is intended to support inter-laboratory validation and standardization of Elacestrant bioanalysis.

Mechanism of Action of Elacestrant

Elacestrant is an oral SERD that functions by binding to estrogen receptor-alpha (ER α).^[1] This binding leads to the degradation of the ER α protein through the proteasomal pathway, which in turn inhibits estrogen-mediated cell proliferation in ER-positive (ER+) breast cancer cells.^[1] Elacestrant has demonstrated antitumor activity in cancer models resistant to other endocrine therapies, including those with estrogen receptor 1 gene (ESR1) mutations.^{[1][2][3]}



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Elacestrant's mechanism of action on the estrogen receptor signaling pathway.

Inter-laboratory Comparison of Elacestrant Quantification

While direct inter-laboratory comparison studies for Elacestrant with **Elacestrant-d6** were not publicly available, this guide consolidates and compares key performance parameters from validated LC-MS/MS methods described in the literature. The use of a deuterated internal standard, such as Elacestrant-d4, is a standard approach to ensure accuracy and precision in bioanalytical assays.[4]

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for Elacestrant quantification. This data can serve as a benchmark for laboratories establishing or validating their own assays.

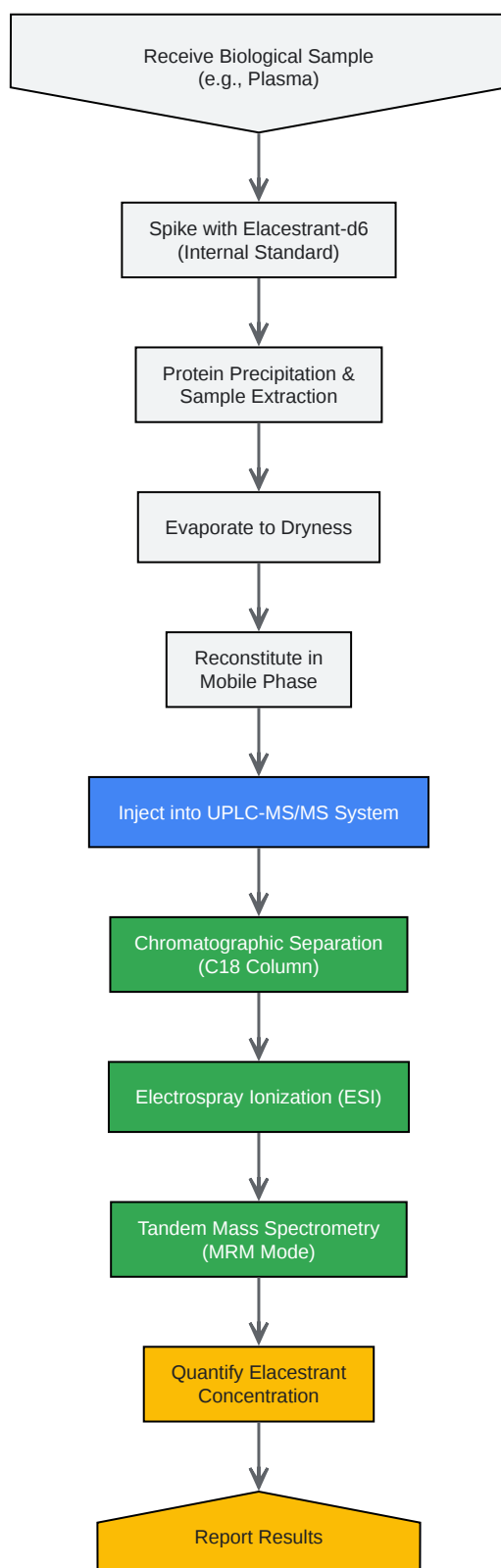
Parameter	Method 1 Performance
Instrumentation	Sciex 5000 mass spectrometer with an Acquity UPLC system[4]
Internal Standard	Deuterated Elacestrant-d4[4]
Linearity Range	25–150 µg/mL ($R^2 = 0.99979$)[5]
Limit of Detection (LOD)	0.3 µg/mL[5]
Limit of Quantification (LOQ)	1.0 µg/mL[5]
Intra-day Precision (% RSD)	0.189[5]
Inter-day Precision (% RSD)	0.405[5]
Recovery (%)	99.20% to 101.30%[5]
Elacestrant Ion Transition	m/z 459.35 → 268.15[4]
Elacestrant-d4 Ion Transition	m/z 463.35 → 272.23[4]

Experimental Protocols

A detailed experimental protocol is crucial for reproducing analytical results across different laboratories. Below is a synthesized methodology based on published methods for Elacestrant quantification.

Sample Preparation and LC-MS/MS Analysis

This workflow outlines the key steps from sample receipt to data acquisition for the quantification of Elacestrant in biological matrices.



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A typical experimental workflow for Elacestrant quantification by LC-MS/MS.

1. Reagents and Materials:

- Elacestrant reference standard
- **Elacestrant-d6** (or other suitable deuterated variant) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Biological matrix (e.g., human plasma)

2. Chromatographic Conditions:

- Analytical Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm, 3.5 μ m) or equivalent[6]
- Mobile Phase: Isocratic elution with an appropriate mixture of organic solvent (e.g., acetonitrile or methanol with formic acid) and aqueous phase.
- Flow Rate: 1.0 mL/min[6]
- Column Temperature: Ambient or controlled (e.g., 40°C)
- Injection Volume: 5-10 μ L

3. Mass Spectrometric Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Elacestrant: To be optimized based on instrumentation (e.g., 459.35 \rightarrow 268.15)[4]

- **Elacestrant-d6**: To be optimized based on the deuteration pattern (e.g., for d4: 463.35 → 272.23)[4]

4. Standard Curve and Quality Control Preparation:

- Prepare a series of calibration standards by spiking known concentrations of Elacestrant into the biological matrix.
- Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

5. Sample Preparation Procedure:

- Thaw biological samples and QC samples at room temperature.
- To a 100 µL aliquot of each sample, add the internal standard solution (**Elacestrant-d6**).
- Perform protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 300 µL).
- Vortex mix for 1-2 minutes.
- Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Transfer to an autosampler vial for LC-MS/MS analysis.

6. Data Analysis:

- Integrate the peak areas for Elacestrant and the internal standard (**Elacestrant-d6**).
- Calculate the peak area ratio of the analyte to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

- Determine the concentration of Elacestrant in the unknown samples by interpolation from the calibration curve.

This guide provides a foundational framework for the quantification of Elacestrant. Laboratories should perform their own comprehensive method validation according to regulatory guidelines to ensure the reliability of their results.

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